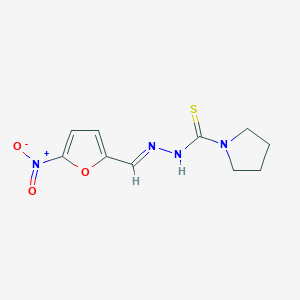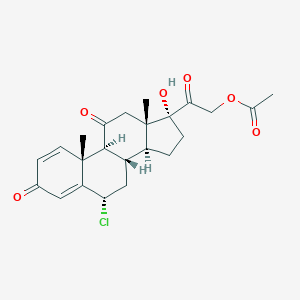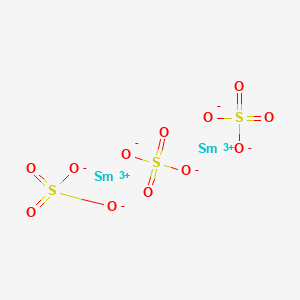
Ammonium borate
Descripción general
Descripción
Ammonium borate is a chemical compound that is commonly used in scientific research for its unique properties and applications. It is a white, crystalline powder that is soluble in water and has a variety of uses in different fields of study. In
Aplicaciones Científicas De Investigación
Ammonium borate has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and molecular biology experiments. It helps to maintain a stable pH in solutions and prevents changes in pH due to the addition of acids or bases. It is also used in the preparation of electrophoresis gels for DNA and protein separation.
Mecanismo De Acción
The mechanism of action of ammonium borate is not well understood. It is believed to act as a weak acid and buffer, helping to maintain a stable pH in solutions. It may also interact with proteins and nucleic acids, affecting their structure and function.
Biochemical and Physiological Effects:
Ammonium borate has no known biochemical or physiological effects on humans or animals. It is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ammonium borate in lab experiments is its ability to maintain a stable pH in solutions. This is important for many biochemical and molecular biology experiments. Another advantage is its low cost and availability. Ammonium borate is widely available and relatively inexpensive compared to other buffers.
One limitation of using ammonium borate is its limited buffering capacity. It is not suitable for experiments that require precise pH control or for solutions with extreme pH values. Another limitation is its potential interaction with proteins and nucleic acids, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for research on ammonium borate. One area of interest is its potential use in drug delivery systems. Ammonium borate has been shown to enhance the solubility and bioavailability of certain drugs, making them more effective. Another area of interest is its potential use in the development of new materials, such as sensors and catalysts. Finally, further research is needed to better understand the mechanism of action of ammonium borate and its potential effects on biological systems.
In conclusion, ammonium borate is a versatile compound with many applications in scientific research. Its ability to act as a buffer and maintain a stable pH in solutions makes it a valuable tool in many experiments. While its limitations must be taken into account, there are many potential future directions for research on this compound.
Métodos De Síntesis
Ammonium borate can be synthesized by reacting boric acid with ammonium hydroxide. The reaction forms ammonium borate and water as by-products. The reaction can be represented by the following equation:
H3BO3 + NH4OH → NH4BO2 + H2O
The product obtained is a white, crystalline powder that can be purified by recrystallization.
Propiedades
IUPAC Name |
triazanium;borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.3H3N/c2-1(3)4;;;/h;3*1H3/q-3;;;/p+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXIGTJNYDDFFH-UHFFFAOYSA-Q | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH12N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-57-7 (mono-ammonium salt), 12007-58-8 (H2B407 (di-ammonium salt)) | |
| Record name | Ammonium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
112.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; efflorescent with loss of ammonia; [Hawley] | |
| Record name | Ammonium borate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium borate | |
CAS RN |
22694-75-3, 27522-09-4 | |
| Record name | Ammonium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022694753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H3BO3), ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | AMMONIUM BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311C671BKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




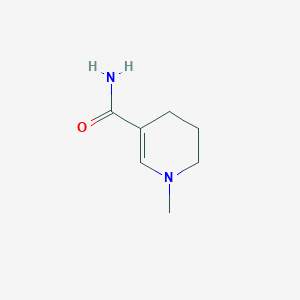

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)

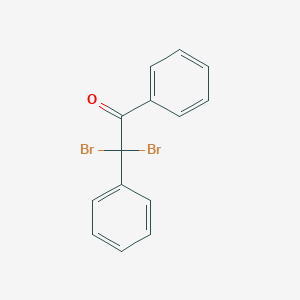
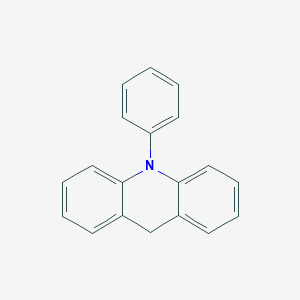

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
